molecular formula C7H6O4 B13835125 4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione

4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B13835125
M. Wt: 154.12 g/mol
InChI Key: NCVJIUGVBSSENR-UHFFFAOYSA-N
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Description

4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione is an organic compound that belongs to the class of cyclohexadiene diones This compound is characterized by its unique structure, which includes two hydroxymethyl groups attached to a cyclohexa-3,5-diene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione typically involves the oxidation of catechol derivatives. One common method is the oxidation of catechol in the presence of air or oxygen, which leads to the formation of the desired compound . The reaction conditions often include the use of solvents such as water or ethyl ether, and the process is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts to enhance the oxidation process is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include air, oxygen, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted cyclohexadiene diones depending on the substituent introduced.

Scientific Research Applications

4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or programmed cell death . The compound’s ability to activate caspases and cleave poly (ADP-ribose) polymerase (PARP) proteins is a key aspect of its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzoquinone: Similar in structure but lacks the hydroxymethyl groups.

    1,4-Benzoquinone: Another quinone derivative with different substitution patterns.

    Hydroquinone: The reduced form of quinones, often used in similar applications.

Uniqueness

Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in anticancer therapies .

Properties

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

4-(dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7,10-11H

InChI Key

NCVJIUGVBSSENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1C(O)O

Origin of Product

United States

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